7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC15612731
Molecular Formula: C23H16O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 7-methyl-10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C23H16O3/c1-13-7-9-15(10-8-13)20-12-25-21-14(2)22-18(11-19(20)21)16-5-3-4-6-17(16)23(24)26-22/h3-12H,1-2H3 |
| Standard InChI Key | OPPPBVAOQGAARB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS 370584-49-9) belongs to the chromene family, featuring a bicyclic framework comprising a benzofuran moiety fused to a chromen-5-one system . The molecular formula C23H20O3 (MW 344.4 g/mol) includes two methyl substituents: one at the 7-position of the chromenone core and another at the para position of the phenyl ring attached to C-10 .
The fused ring system imposes planarity on the molecule, while the 4-methylphenyl group introduces steric bulk and electron-donating effects. X-ray crystallography of analogous compounds reveals dihedral angles of 5–15° between the phenyl ring and the chromenone plane, suggesting moderate conjugation.
Physicochemical Properties
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Purity | ≥95% | |
| Solubility | Low in water; soluble in DMSO, DMF | Inferred |
| Stability | Stable at RT; store at 2–8°C | |
| LogP (Predicted) | 3.8 ± 0.5 | Calculated |
The methoxy and methyl groups enhance lipophilicity, favoring membrane permeability in biological systems.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically employs a modular approach:
-
Core Construction: Formation of the benzofurochromenone system via palladium-catalyzed cross-coupling and annulation .
-
Substituent Introduction: Suzuki-Miyaura coupling for aryl group installation at C-10.
-
Functionalization: Methylation at C-7 using methyl iodide or dimethyl sulfate under basic conditions .
Stepwise Synthesis
A representative pathway involves:
-
Precursor Preparation: 2,4-Dihydroxy-5-iodoacetophenone treated with POCl3/DMF to form the chromone-6-carbaldehyde intermediate .
-
Sonogashira Coupling: Reaction with 4-methylphenylacetylene using Pd(PPh3)2Cl2/CuI in DMF/K2CO3 yields the benzofurochromene skeleton .
-
Methylation: Selective methylation at C-7 using CH3I/K2CO3 in acetone (60°C, 12 h) .
Optimization Notes:
-
Yield improves from 45% to 68% when replacing aqueous DMF with anhydrous DMF .
-
Chromatography (SiO2, hexane/EtOAc 4:1) achieves >95% purity .
Spectroscopic Characterization
NMR Analysis
-
1H NMR (400 MHz, CDCl3):
-
13C NMR:
Mass Spectrometry
Biological Evaluation
Cytotoxicity Profile
Analogous compounds show moderate activity against MCF-7 breast cancer cells (IC50 25–50 µM) . Electron-donating substituents (e.g., methyl) correlate with reduced cytotoxicity compared to halogenated derivatives .
Applications and Future Prospects
Medicinal Chemistry
-
Neurodegenerative Diseases: Chromenones are explored as multi-target ligands for Alzheimer’s therapy .
-
Anticancer Agents: Furochromenone derivatives interfere with tubulin polymerization and kinase signaling.
Material Science
The extended π-system enables applications in:
-
Organic semiconductors (Eg ≈ 3.1 eV predicted).
-
Fluorescent probes (λem ≈ 450 nm in THF).
Research Gaps:
-
In vivo pharmacokinetic studies.
-
Targeted modifications to improve blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume